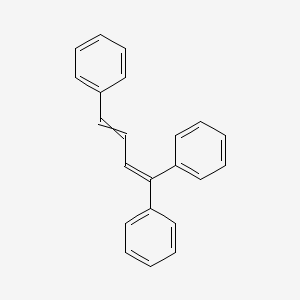
1,1',1''-(1,3-Butadien-1-yl-4-ylidene)trisbenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[(3E)-1,4-diphenyl-buta-1,3-dienyl]-benzene is an organic compound with the molecular formula C16H14. It is a derivative of butadiene, featuring two phenyl groups attached to the 1 and 4 positions of the butadiene chain. This compound is known for its conjugated system, which imparts unique chemical and physical properties, making it of interest in various fields of research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [(3E)-1,4-diphenyl-buta-1,3-dienyl]-benzene typically involves the reaction of benzaldehyde with cinnamaldehyde in the presence of a base. The reaction proceeds through a Knoevenagel condensation followed by a dehydration step to form the conjugated diene system. The reaction conditions often include the use of a solvent such as ethanol and a base like piperidine, with the reaction mixture being heated under reflux .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: [(3E)-1,4-diphenyl-buta-1,3-dienyl]-benzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of diketones or carboxylic acids.
Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of saturated hydrocarbons.
Substitution: Electrophilic substitution reactions can occur on the phenyl rings, with reagents such as bromine or nitric acid, leading to brominated or nitrated derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Bromine in carbon tetrachloride for bromination; nitric acid for nitration.
Major Products:
Oxidation: Diketones, carboxylic acids.
Reduction: Saturated hydrocarbons.
Substitution: Brominated or nitrated derivatives.
Scientific Research Applications
[(3E)-1,4-diphenyl-buta-1,3-dienyl]-benzene has several applications in scientific research:
Chemistry: Used as a model compound to study conjugated systems and their reactivity.
Biology: Investigated for its potential interactions with biological molecules and its effects on cellular processes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Mechanism of Action
The mechanism by which [(3E)-1,4-diphenyl-buta-1,3-dienyl]-benzene exerts its effects involves its interaction with molecular targets through its conjugated diene system. This system allows for electron delocalization, which can facilitate interactions with enzymes, receptors, and other biomolecules. The exact pathways and molecular targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
1,4-Diphenyl-1,3-butadiene: A closely related compound with similar structural features but different stereochemistry.
1,4-Diphenylbutadiene-cis,cis: Another stereoisomer with distinct physical and chemical properties.
(E,Z)-1,4-diphenyl-1,3-butadiene: A stereoisomer with a different arrangement of the phenyl groups.
Uniqueness: [(3E)-1,4-diphenyl-buta-1,3-dienyl]-benzene is unique due to its specific (3E) configuration, which influences its reactivity and interactions with other molecules. This configuration can affect the compound’s stability, electronic properties, and suitability for various applications.
Properties
CAS No. |
18720-11-1 |
|---|---|
Molecular Formula |
C22H18 |
Molecular Weight |
282.4 g/mol |
IUPAC Name |
1,4-diphenylbuta-1,3-dienylbenzene |
InChI |
InChI=1S/C22H18/c1-4-11-19(12-5-1)13-10-18-22(20-14-6-2-7-15-20)21-16-8-3-9-17-21/h1-18H |
InChI Key |
ZXJYAYKVSJJDNO-UHFFFAOYSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/C=C(C2=CC=CC=C2)C3=CC=CC=C3 |
Canonical SMILES |
C1=CC=C(C=C1)C=CC=C(C2=CC=CC=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















